An In-Depth Technical Guide to O-Desmethyl Felodipine-13C4: Properties, Synthesis, and Bioanalytical Applications
An In-Depth Technical Guide to O-Desmethyl Felodipine-13C4: Properties, Synthesis, and Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desmethyl Felodipine-13C4 is a stable isotope-labeled derivative of O-Desmethyl Felodipine, a primary metabolite of the widely prescribed antihypertensive drug, Felodipine. As a calcium channel blocker of the dihydropyridine class, Felodipine is crucial in the management of hypertension and angina pectoris. The efficacy and safety of Felodipine are intrinsically linked to its pharmacokinetic profile, which is significantly influenced by its metabolism. This guide provides a comprehensive technical overview of O-Desmethyl Felodipine-13C4, focusing on its essential properties, a conceptual synthesis pathway, and its critical role as an internal standard in the bioanalytical quantification of Felodipine and its metabolites. This information is vital for researchers and scientists engaged in drug metabolism, pharmacokinetics, and clinical pharmacology studies involving Felodipine.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of O-Desmethyl Felodipine-13C4 is fundamental for its application in analytical methodologies. The key identifying information for this compound is summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | 4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-5-ethoxycarbonyl-3-pyridinecarboxylic acid-13C4 | N/A |
| Molecular Formula | C₁₃¹³C₄H₁₇Cl₂NO₄ | N/A |
| Molecular Weight | 374.20 g/mol | N/A |
| CAS Number | Not available (for the 13C4 labeled version) | N/A |
| Unlabeled CAS Number | 150131-21-8 (for O-Desmethyl Felodipine) | N/A |
| Appearance | Likely a solid, similar to the parent compound | N/A |
| Solubility | Expected to be soluble in organic solvents like methanol and acetonitrile | N/A |
Metabolic Pathway of Felodipine
Felodipine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. The initial and most significant metabolic transformation is the oxidation of the dihydropyridine ring to its corresponding pyridine analogue, dehydrofelodipine. Subsequently, hydrolysis of the ester groups at the C3 and C5 positions occurs, leading to the formation of carboxylic acid metabolites, including O-Desmethyl Felodipine. The metabolic cascade is crucial for the clearance of Felodipine from the body.
Caption: Metabolic pathway of Felodipine to O-Desmethyl Felodipine.
Conceptual Synthesis of O-Desmethyl Felodipine-13C4
The synthesis of isotopically labeled internal standards is a meticulous process designed to introduce heavy isotopes at positions that are chemically stable and do not affect the compound's physicochemical properties. A plausible synthetic route for O-Desmethyl Felodipine-13C4 would likely involve a modified Hantzsch pyridine synthesis, a common method for preparing dihydropyridine derivatives. The incorporation of the 13C atoms would be achieved by using a 13C-labeled precursor early in the synthesis.
A conceptual pathway could involve the following key steps:
-
Synthesis of a 13C4-labeled acetoacetate derivative: This is the critical step for introducing the isotopic label. Commercially available 13C-labeled starting materials, such as [13C2]acetyl-CoA or [13C2]acetic acid, could be enzymatically or chemically converted to a 13C4-labeled β-ketoester.
-
Knoevenagel Condensation: The labeled acetoacetate is condensed with 2,3-dichlorobenzaldehyde to form a 13C-labeled ethylidene intermediate.
-
Hantzsch-type Cyclization: The intermediate is then reacted with an appropriate amino-crotonate derivative in a cyclocondensation reaction to form the 13C4-labeled dihydropyridine ring of the Felodipine analogue.
-
Selective Demethylation: The final step would involve a selective demethylation of the methyl ester to yield the desired O-Desmethyl Felodipine-13C4.
This synthetic strategy ensures the stable incorporation of the four 13C atoms into the core structure of the molecule, providing a stable and reliable internal standard for mass spectrometric analysis.
Bioanalytical Application: Quantification of O-Desmethyl Felodipine in Biological Matrices
The primary application of O-Desmethyl Felodipine-13C4 is as an internal standard (IS) in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the labeled internal standard with the unlabeled analyte allows for accurate and precise quantification by correcting for variations in sample preparation, injection volume, and matrix effects.
Proposed LC-MS/MS Method for the Quantification of O-Desmethyl Felodipine
The following is a detailed, proposed experimental protocol for the quantification of O-Desmethyl Felodipine in human plasma, adapted from established methods for Felodipine analysis and general principles of bioanalytical method validation as outlined by the FDA.[1][2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of O-Desmethyl Felodipine-13C4 internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds to mix.
-
Add 50 µL of 1 M sodium hydroxide to basify the sample.
-
Add 3 mL of a mixture of diethyl ether and hexane (80:20, v/v) as the extraction solvent.
-
Cap and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
| Parameter | Recommended Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 30% B and equilibrate for 1 minute |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
3. Mass Spectrometry Conditions
| Parameter | Recommended Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | See table below |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Collision Gas | Argon |
Proposed MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| O-Desmethyl Felodipine | 370.0 | 324.0 | 15 |
| O-Desmethyl Felodipine-13C4 (IS) | 374.0 | 328.0 | 15 |
Note: The precursor ions correspond to the [M+H]⁺ of the analytes. The product ions are proposed based on the expected fragmentation pattern, which typically involves the loss of the ethoxy group from the ester at the C5 position. The collision energy would need to be optimized empirically.
Caption: A typical bioanalytical workflow for the quantification of O-Desmethyl Felodipine.
Method Validation
Any bioanalytical method for regulatory submission must be validated according to guidelines from authorities such as the U.S. Food and Drug Administration (FDA).[1][2] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a defined range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage).
-
Matrix Effect: The effect of matrix components on the ionization of the analyte and internal standard.
Conclusion
O-Desmethyl Felodipine-13C4 is an indispensable tool for the accurate and precise quantification of the major metabolite of Felodipine in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is crucial for obtaining reliable pharmacokinetic data, which is fundamental for understanding the clinical pharmacology of Felodipine and for ensuring its safe and effective use. The proposed bioanalytical method in this guide provides a robust framework for researchers to develop and validate their own assays for pharmacokinetic and drug metabolism studies.
References
- U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018).
- De Nucci, G., et al. (2005). Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry.
